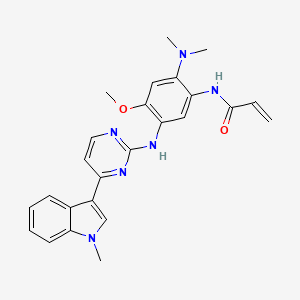![molecular formula C7H14N2O B12104037 octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B12104037.png)
octahydro-2H-pyrido[4,3-b]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2H-pyrido[4,3-b]morpholine: is a heterocyclic organic compound with the molecular formula C₇H₁₄N₂O. It is characterized by a fused ring structure that includes both nitrogen and oxygen atoms, making it an interesting subject for various chemical and pharmaceutical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-pyrido[4,3-b]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of pyridine derivatives in the presence of catalysts such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance the rate of hydrogenation and the stability of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydro-2H-pyrido[4,3-b]morpholine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to simpler amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products:
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Octahydro-2H-pyrido[4,3-b]morpholine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various functional materials .
Mechanism of Action
The mechanism of action of octahydro-2H-pyrido[4,3-b]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
- 6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine
- Octahydro-2H-pyrido[4,3-b]oxazine
Comparison: Octahydro-2H-pyrido[4,3-b]morpholine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 6-benzyl-octahydro-2H-pyrido[4,3-b]morpholine has an additional benzyl group, which can influence its solubility and interaction with biological targets .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-pyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H14N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h6-9H,1-5H2 |
InChI Key |
AKVZQOUKDWLMFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1OCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)




![2-(Benzhydrylideneamino)-1-(10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone](/img/structure/B12103993.png)

![1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol](/img/structure/B12104001.png)


amine](/img/structure/B12104030.png)
